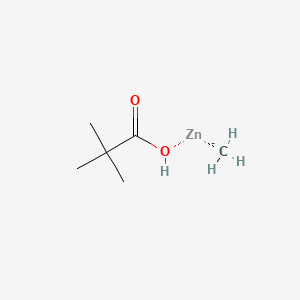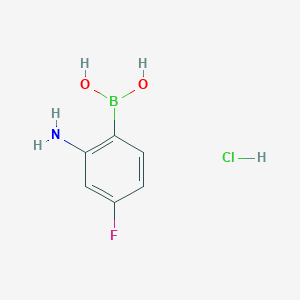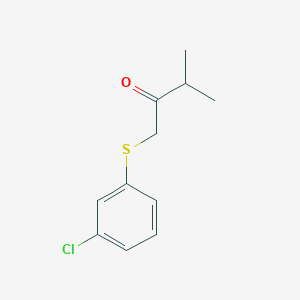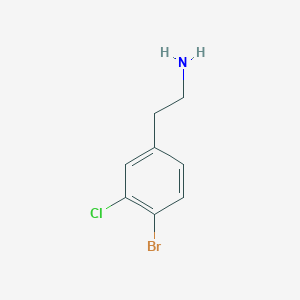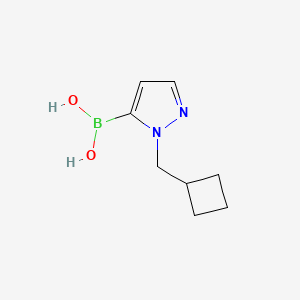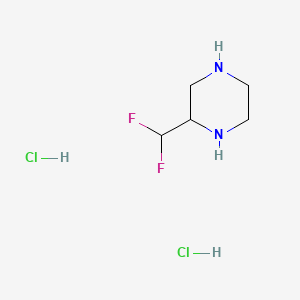
1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene is an organic compound that belongs to the class of haloethers. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene can be achieved through chemoenzymatic methods. One such method involves the combination of enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . This method has been characterized and optimized to yield significant amounts of the desired product . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as halides, oxidizing agents, and reducing agents are commonly used in these reactions.
Scientific Research Applications
1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may be used in biochemical studies to understand the interactions of haloethers with biological molecules.
Medicine: Research may explore its potential use in drug development and pharmaceutical applications.
Industry: The compound can be used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the isopropoxy group, contribute to its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use in chemical reactions or biological studies .
Comparison with Similar Compounds
1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene: This compound has an additional bromine atom, which may affect its reactivity and applications.
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene: The position of the fluorine atom is different, which can influence its chemical properties and reactions.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
Molecular Formula |
C11H14BrFO |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
1-(2-bromo-1-propan-2-yloxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
FWDKYIBYPQEFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


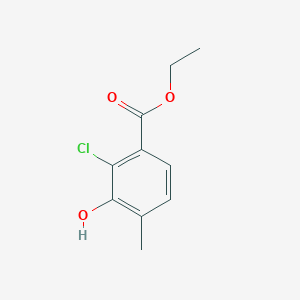

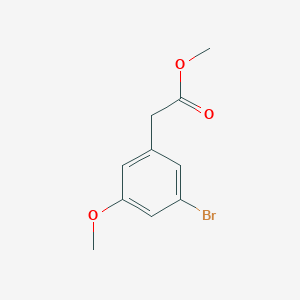
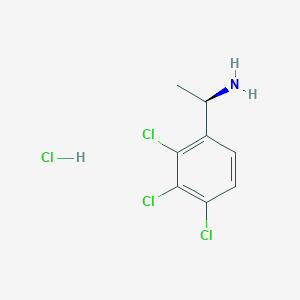
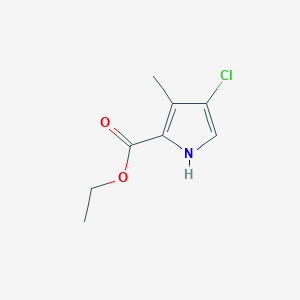
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

